

Application Note: Solvent Compatibility and Formulation of EMD-1204831

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Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1574609

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Executive Summary

EMD-1204831 is a highly potent, selective inhibitor of the c-Met receptor tyrosine kinase (HGFR), often used in oncology research to study HGF-dependent and independent tumor growth. Like many small-molecule kinase inhibitors, **EMD-1204831** exhibits high lipophilicity and poor aqueous solubility, posing significant challenges for in vivo administration.

This guide provides a validated approach to formulating **EMD-1204831** using Polyethylene Glycol 400 (PEG400) and Polysorbate 80 (Tween 80). These excipients are critical for creating stable, homogenous suspensions or solutions that ensure consistent bioavailability without inducing vehicle-related toxicity.

Physicochemical Profile & Solubility Challenge

Understanding the chemical nature of **EMD-1204831** is a prerequisite for successful formulation.

Property	Description	Implication for Formulation
Target	c-Met (Hepatocyte Growth Factor Receptor)	Requires systemic exposure for efficacy.
Lipophilicity (LogP)	~2.7 – 3.5 (Estimated)	High affinity for lipids; poorly soluble in pure water/saline.
Aqueous Solubility	< 1 mg/mL (Neutral pH)	Requires co-solvents (PEG400) and surfactants (Tween 80).
pKa	Weakly Basic (Nitrogen-containing heterocycles)	Solubility may improve slightly at lower pH (e.g., gastric fluid), but formulation pH should remain neutral for stability.

Why PEG400 and Tween 80?

- PEG400 (Co-solvent): Acts as a water-miscible solvent that disrupts the crystal lattice of the drug, increasing its apparent solubility in the aqueous phase. It is generally well-tolerated in rodents up to 40-60% v/v for oral administration.
- Tween 80 (Surfactant): A non-ionic surfactant that lowers the interfacial tension. It prevents the compound from precipitating (crashing out) when the organic stock (DMSO/PEG) meets the aqueous diluent (Saline/Water).

Formulation Protocols

Protocol A: Preparation of Stock Solution

Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

- Weighing: Accurately weigh **EMD-1204831** powder.
- Solvent: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 25 mg/mL to 50 mg/mL.

- Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.

Protocol B: In Vivo Formulation (Oral Gavage/IP)

Target Concentration: 1 – 5 mg/mL (depending on dose, e.g., 10–50 mg/kg) Vehicle

Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Step-by-Step Mixing Procedure (The "Golden Rule" of Order): Critical: Do not add the aqueous component (Saline) until the drug is fully solubilized in the organic co-solvents.

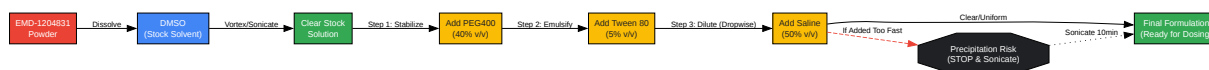
- Step 1 (Stock): Pipette the calculated volume of **EMD-1204831** DMSO Stock into a sterile tube.
- Step 2 (Co-solvent): Add PEG400 slowly to the DMSO stock.
 - Action: Vortex immediately for 30 seconds. The solution should remain clear.
- Step 3 (Surfactant): Add Tween 80 to the mixture.
 - Action: Vortex gently (avoid excessive foaming) until homogenous.
 - Note: Tween 80 is viscous; cut the pipette tip for accurate dispensing or weigh it (density ~1.07 g/mL).
- Step 4 (Aqueous Phase): Slowly add Sterile Saline (0.9% NaCl) or ddH₂O dropwise while vortexing.
 - Observation: A transient cloudiness may occur. Continue vortexing. If a stable precipitate forms, sonicate for 10 minutes.
- Step 5 (Final Check): Inspect for clarity. If the solution is slightly cloudy (suspension), ensure it is fine and uniform before dosing.

Formulation Table (Example for 10 mL Preparation)

Component	Final % (v/v)	Volume Required	Function
EMD-1204831 Stock (in DMSO)	5%	0.5 mL	Active Ingredient Source
PEG400	40%	4.0 mL	Primary Solubilizer
Tween 80	5%	0.5 mL	Stabilizer / Surfactant
Saline / ddH2O	50%	5.0 mL	Diluent / Bulking Agent
TOTAL	100%	10.0 mL	

Visualization of Formulation Workflow

The following diagram illustrates the critical sequential addition method required to prevent precipitation of **EMD-1204831**.



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Caption: Sequential addition workflow for **EMD-1204831**. Adding saline before PEG/Tween will cause irreversible precipitation.

Stability & Troubleshooting

Stability Assessment

- Visual Inspection: The formulation should be prepared fresh daily (extemporaneous preparation).
- Precipitation Check: Let the solution stand for 1 hour at room temperature. If crystals form at the bottom, the concentration is above the saturation limit for this vehicle.

- Remedy: Reduce drug concentration or increase PEG400 ratio to 50-60%.

Vehicle Toxicity Considerations

- PEG400: High volumes (>50% v/v orally) can cause osmotic diarrhea in mice, potentially confounding body weight data.
- Tween 80: Generally safe at <10%. Higher concentrations can induce histamine release (pseudo-allergy).
- Recommendation: If dosing daily for >14 days, monitor animal hydration status closely.

References

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